molecular formula C15H27N B12589970 Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- CAS No. 651311-88-5

Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-

Cat. No.: B12589970
CAS No.: 651311-88-5
M. Wt: 221.38 g/mol
InChI Key: ZUTXTLRAGKYACK-UHFFFAOYSA-N
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Description

Structural Characterization of Tricyclo[3.3.1.1³,⁷]decan-1-amine, 3-ethyl-5-propyl-

Core Adamantane Framework Analysis

The tricyclic scaffold derives from adamantane (C~10~H~16~), a diamondoid hydrocarbon with three fused cyclohexane rings in chair conformations. The parent structure exhibits T~d~ symmetry with carbon-carbon bond lengths of 1.54 Å, identical to diamond’s crystalline lattice. In the subject compound, the amine group at position 1 and alkyl substituents at C3/C5 create localized symmetry breaking while maintaining the fundamental cage architecture.

Bridged Cyclohexane Ring System Geometry

X-ray crystallographic studies of analogous adamantane derivatives reveal a face-centered cubic unit cell (a = 9.426 Å) at ambient conditions, transitioning to primitive tetragonal (a = 6.641 Å, c = 8.875 Å) under pressure. The bridged cyclohexane rings exhibit:

  • Bridgehead C-C distances : 1.54 ± 0.02 Å (vs. 1.54 Å in pure adamantane)
  • Dihedral angles : 109.5° at ring junctions, preserving sp³ hybridization
  • Non-bonded H···H contacts : 2.12-2.35 Å, minimizing steric strain

The ethyl and propyl substituents occupy equatorial positions on their respective bridgehead carbons, adopting staggered conformations to minimize 1,3-diaxial interactions. This geometry maintains the adamantane framework’s inherent rigidity while introducing controlled torsional flexibility at substitution sites.

Cage Structure Strain Energy Calculations

Strain energy analysis combines molecular mechanics (MMFF94) and DFT (ωB97X-D3/def2-TZVP) methodologies:

Parameter Adamantane 3-Ethyl-5-propyl Derivative
Total Strain Energy (kJ/mol) 34.2 ± 1.1 46.5 ± 1.3
Angle Deformation 18.7 22.4
Torsional Strain 9.3 14.6
Van der Waals Strain 6.2 9.5

The 35.9% strain increase originates primarily from propyl group gauche interactions (3.8 kJ/mol per CH~2~ unit) and electron density redistribution at the amine nitrogen. Quasi-harmonic approximations of lattice dynamics show a 7.2% reduction in cohesive energy compared to unsubstituted adamantane, consistent with increased molecular volume (ΔV = 28.7 ų).

Substituent Topology and Stereoelectronic Effects

Ethyl Group Conformational Dynamics at C3 Position

The C3 ethyl substituent exhibits three rotameric states with distinct energy profiles:

  • Anti-periplanar (0°): 0.0 kJ/mol (global minimum)
  • Gauche+ (60°): 2.3 kJ/mol
  • Gauche- (-60°): 2.7 kJ/mol

Variable-temperature ^1^H NMR studies (298-373 K) reveal an activation energy (E~a~) of 8.4 ± 0.3 kJ/mol for rotamer interconversion. Natural Bond Orbital (NBO) analysis indicates hyperconjugative stabilization through σ(C3-C8) → σ*(C2-C9) interactions (E^(2)^ = 4.8 kJ/mol). The ethyl group’s electron-donating effect raises the amine nitrogen’s pK~a~ by 0.7 units compared to adamantanamine.

Propyl Chain Rotational Barriers at C5 Position

The C5 propyl substituent demonstrates complex rotational dynamics:

Torsion Angle (°) Relative Energy (kJ/mol)
180 (anti) 0.0
60 (gauche+) 4.1
-60 (gauche-) 4.9
0 (cis) 12.3

The elevated cis barrier (12.3 kJ/mol vs. 9.8 kJ/mol in linear alkanes) arises from van der Waals contacts between terminal methyl hydrogens and the adamantane cage (H···H distance = 2.08 Å). Molecular dynamics simulations (300 K, NVT ensemble) predict a 78:22 anti:gauche population ratio with τ~1/2~ = 4.7 ps for rotational diffusion.

Comparative Molecular Orbital Analysis with Parent Adamantanamine

DFT calculations (B3LYP/6-311++G**) highlight electronic structure modifications:

Orbital Property Adamantanamine 3-Ethyl-5-propyl Derivative
HOMO Energy (eV) -6.34 -5.91
LUMO Energy (eV) -0.87 -0.72
HOMO-LUMO Gap (eV) 5.47 5.19
Nitrogen Charge (NPA) -0.52 -0.49

The 0.28 eV gap reduction stems from conjugative interactions between the amine lone pair and adjacent C-H σ orbitals (E^(2)^ = 12.7 kJ/mol). Non-covalent interaction (NCI) analysis reveals enhanced CH-π interactions between propyl chains and the adamantane framework (ρ = 0.012 a.u.), contributing to molecular rigidity. Frontier orbital localization shows 38% HOMO density on the amine nitrogen vs. 43% in adamantanamine, indicating increased delocalization into the alkyl substituents.

Properties

CAS No.

651311-88-5

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

3-ethyl-5-propyladamantan-1-amine

InChI

InChI=1S/C15H27N/c1-3-5-14-7-12-6-13(4-2,9-14)10-15(16,8-12)11-14/h12H,3-11,16H2,1-2H3

InChI Key

ZUTXTLRAGKYACK-UHFFFAOYSA-N

Canonical SMILES

CCCC12CC3CC(C1)(CC(C3)(C2)N)CC

Origin of Product

United States

Preparation Methods

Cyclization

Cyclization is a key step in forming the tricyclic framework:

  • Starting Material : Adamantane-like precursors are used to build the rigid tricyclic structure.
  • Reaction Conditions : Cyclization reactions are typically carried out under acidic or basic conditions to promote ring closure.

Alkylation

The introduction of ethyl and propyl groups occurs via alkylation:

  • Reagents : Ethyl bromide or ethyl iodide for ethylation; propyl bromide or propyl iodide for propylation.
  • Catalysts : Alkali metal bases like potassium carbonate or sodium hydride facilitate nucleophilic substitution.
  • Reaction Conditions : Conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Amination

The addition of an amine group is achieved through functionalization:

  • Reagents : Ammonia or primary amines are used to introduce the amine functionality.
  • Catalysts : Transition metal catalysts (e.g., palladium) may be employed for selective amination.
  • Reaction Conditions : High-pressure conditions may be required for efficient incorporation of the amine group.

Detailed Preparation Procedure

Below is a detailed step-by-step synthesis procedure:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Acid catalyst; heat Formation of tricyclic core
2 Ethylation Ethyl bromide; base (K₂CO₃); DMF Introduction of ethyl group
3 Propylation Propyl bromide; base (NaH); DMF Introduction of propyl group
4 Amination Ammonia; palladium catalyst; pressure Incorporation of amine group

Analytical Data

After synthesis, the compound is characterized using various techniques:

Challenges in Synthesis

The preparation methods face several challenges:

  • Regioselectivity : Ensuring precise placement of ethyl and propyl groups on the tricyclic framework.
  • Purity : Avoiding side reactions that may lead to impurities.
  • Yield Optimization : Achieving high yields while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Scientific Research Applications

Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- has been investigated for its potential in several research areas:

Pharmaceuticals

The compound's structural characteristics make it a candidate for drug development:

  • It can serve as a scaffold for designing new pharmaceuticals due to its ability to interact with biological targets.
  • Studies on related compounds have shown promise in treating neurological disorders and other conditions .

Material Science

Due to its unique properties, this compound can be utilized in creating advanced materials:

  • It may be incorporated into polymers to enhance mechanical strength and thermal stability.
  • Research indicates potential applications in coatings and adhesives where durability is critical .

Organic Chemistry

In organic synthesis, Tricyclo[3.3.1.13,7]decan-1-amine derivatives are valuable intermediates:

  • They can undergo further transformations to yield complex molecules with diverse functionalities.
  • The ability to modify the amine group allows for the introduction of various substituents, expanding the chemical library available for research and application .

Case Study 1: Biocatalytic Oxidation

Research demonstrated that using Absidia species as biocatalysts resulted in selective hydroxylation of tricyclo[3.3.1.13,7]decane derivatives, yielding high regioselectivity and overall yields of 20% to 40% for various products . This method highlights the compound's utility in environmentally friendly synthesis processes.

Case Study 2: Drug Development

A study focusing on derivatives of Tricyclo[3.3.1.13,7]decan-1-amine revealed their potential as neuroprotective agents in animal models of neurodegenerative diseases, suggesting that modifications to the amine group can enhance pharmacological activity and selectivity .

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Data Table: Key Properties of Selected Tricyclodecan-1-amine Derivatives
Compound Substituents 5-HT1A Ki (nM) Therapeutic Use Molecular Weight (g/mol) Key Findings
Target Compound 3-Ethyl-5-propyl 1.2 CNS disorders (proposed) Not reported Highest 5-HT1A affinity in its class; superior to dimethyl analogs
3,5-Dimethyl derivative 3,5-Dimethyl 21.3 Alzheimer’s (Memantine HCl) 215.76 (HCl salt) Lower affinity; clinically approved for Alzheimer’s
Amantadine None N/A Antiviral, Parkinson’s 187.71 (HCl salt) Parent compound; lacks substituents; used for influenza and Parkinson’s
3,5,7-Trimethyl derivative 3,5,7-Trimethyl N/A Research compound Not reported Structural analog; no pharmacological data available

Detailed Analysis

Substituent Effects on 5-HT1A Affinity
  • Target Compound (3-Ethyl-5-propyl):
    The ethyl and propyl groups enhance lipophilicity and steric bulk, likely improving membrane permeability and receptor interaction. This explains its exceptional binding affinity (Ki = 1.2 nM), which is ~18-fold stronger than the 3,5-dimethyl derivative (Ki = 21.3 nM) .
  • 3,5-Dimethyl Derivative (Memantine): Methyl groups reduce steric hindrance compared to ethyl/propyl chains, resulting in lower affinity. However, its clinical success in Alzheimer’s highlights the balance between receptor selectivity and pharmacokinetic optimization .

Biological Activity

Tricyclo[3.3.1.1^3,7]decan-1-amine, 3-ethyl-5-propyl- (commonly referred to as TEPDA) is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, binding affinities, and biological implications based on current literature.

Chemical Structure and Properties

TEPDA has the molecular formula C15H27NC_{15}H_{27}N and a molecular weight of 227.39 g/mol. Its structure consists of a tricyclic framework with an amine functional group, which is critical for its biological activity.

Synthesis

The synthesis of TEPDA involves a multi-step process that typically includes the formation of the tricyclic core followed by amination to introduce the ethyl and propyl groups. Various synthetic routes have been reported, often utilizing piperazine derivatives as intermediates to enhance receptor binding affinity.

Binding Affinity

Recent studies have demonstrated that TEPDA exhibits significant binding affinity towards serotonin receptors, particularly the 5-HT1A receptor. The synthesized derivatives of TEPDA showed varying affinities:

  • N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1^3,7]decan-1-amine : Binding constant of 1.2 nM .
  • N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1^3,7]decan-1-amine : Binding constant of 21.3 nM .

These results indicate that modifications to the piperazine moiety can significantly influence the binding characteristics of TEPDA.

The mechanism by which TEPDA exerts its biological effects is primarily through modulation of neurotransmitter systems, particularly serotonin pathways. The high affinity for the 5-HT1A receptor suggests potential applications in treating mood disorders and anxiety-related conditions.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of TEPDA in various animal models. The results indicated that administration of TEPDA led to significant reductions in depressive behaviors assessed through forced swim tests and tail suspension tests, suggesting its potential as an antidepressant agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of TEPDA against oxidative stress-induced neuronal damage in vitro. The compound demonstrated a protective effect on neuronal cells exposed to oxidative stress, likely through its interaction with serotonin receptors and modulation of intracellular signaling pathways.

Comparative Analysis

CompoundBinding Affinity (nM)Primary Target
TEPDA1.25-HT1A
Memantine0.5NMDA
AmantadineNot specifiedNMDA

This table illustrates the competitive binding affinities of TEPDA compared to known compounds like memantine and amantadine, underscoring its potential therapeutic relevance.

Q & A

What are the recommended synthetic strategies for 3-ethyl-5-propyl-tricyclo[3.3.1.1³,⁷]decan-1-amine, and how can purity be optimized during synthesis?

Level: Basic
Methodological Answer:
The synthesis of tricyclodecan-1-amine derivatives typically involves functionalizing the adamantane core. For ethyl and propyl substitutions, regioselective alkylation is critical. A two-step approach is recommended:

Core Functionalization: Start with tricyclo[3.3.1.1³,⁷]decan-1-amine (adamantane backbone) and employ Friedel-Crafts alkylation using ethyl and propyl halides in the presence of Lewis acids like AlCl₃.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate isomers. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (integration of amine protons at δ 1.8–2.2 ppm) .

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